molecular formula C12H21NO4 B2606729 (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 785828-28-6

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B2606729
CAS No.: 785828-28-6
M. Wt: 243.303
InChI Key: OBEQVSYPZVGBHL-VIFPVBQESA-N
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Description

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative This compound is of interest due to its unique structural features, which include a tert-butyl group, an acetyl group, and a dimethyloxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of a chiral amino alcohol with an appropriate acylating agent. One common method includes the following steps:

    Starting Material: (S)-2-amino-2-methyl-1-propanol.

    Acylation: The amino alcohol is reacted with acetic anhydride to form the acetylated intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable base to form the oxazolidine ring.

    Protection: The carboxylate group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazolidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

    Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate: The racemic mixture, which contains both enantiomers.

Uniqueness

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is unique due to its chiral nature, which can lead to specific interactions with biological targets and distinct reactivity in chemical reactions. This makes it valuable for applications where stereochemistry is crucial, such as in the synthesis of pharmaceuticals and other bioactive compounds.

Properties

IUPAC Name

tert-butyl (4S)-4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQVSYPZVGBHL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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